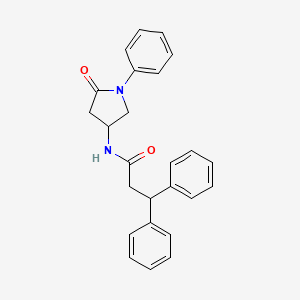
N-(5-oxo-1-phenylpyrrolidin-3-yl)-3,3-diphenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-oxo-1-phenylpyrrolidin-3-yl)-3,3-diphenylpropanamide, also known as N-Phenyl-3-diphenylpropanamide, is an organic compound derived from pyrrolidine and diphenylpropanamide. It is a colorless, crystalline solid that is highly soluble in polar organic solvents. N-Phenyl-3-diphenylpropanamide has a wide range of applications in scientific research due to its unique properties. This compound is used as a substrate for enzymes and as a reagent in organic synthesis.
Mecanismo De Acción
N-(5-oxo-1-phenylpyrrolidin-3-yl)-3,3-diphenylpropanamideiphenylpropanamide acts as a substrate for enzymes. The enzymes catalyze the reaction of the compound with a suitable nucleophile such as an alcohol or a thiol. The reaction proceeds through a series of steps, with the final step being the formation of the desired product.
Biochemical and Physiological Effects
N-(5-oxo-1-phenylpyrrolidin-3-yl)-3,3-diphenylpropanamideiphenylpropanamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as monoamine oxidase and acetylcholinesterase. It has also been shown to have anti-inflammatory and anti-oxidant properties. In addition, it has been shown to have anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-oxo-1-phenylpyrrolidin-3-yl)-3,3-diphenylpropanamideiphenylpropanamide has several advantages and limitations for lab experiments. One advantage is that it is highly soluble in polar organic solvents, making it easy to work with in the lab. Additionally, it is relatively stable and has a wide range of applications in scientific research. However, it is also toxic and should be handled with care.
Direcciones Futuras
N-(5-oxo-1-phenylpyrrolidin-3-yl)-3,3-diphenylpropanamideiphenylpropanamide has a wide range of potential applications in the future. It could be used in the development of new drugs and therapies, as well as in the synthesis of new materials. Additionally, it could be used in the development of new diagnostic tools and in the production of biochemicals. Finally, it could be used in the development of new catalysts and in the development of new synthetic processes.
Métodos De Síntesis
N-(5-oxo-1-phenylpyrrolidin-3-yl)-3,3-diphenylpropanamideiphenylpropanamide can be synthesized from pyrrolidine and diphenylpropanamide. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction proceeds in two steps, with the first step being the formation of the N-(5-oxo-1-phenylpyrrolidin-3-yl)-3,3-diphenylpropanamideiphenylpropanamide intermediate. The second step involves the reaction of the intermediate with a suitable nucleophile such as an alcohol or a thiol.
Aplicaciones Científicas De Investigación
N-(5-oxo-1-phenylpyrrolidin-3-yl)-3,3-diphenylpropanamideiphenylpropanamide has a wide range of applications in scientific research. It is used as a substrate for enzymes, as a reagent in organic synthesis, and as a chromogenic reagent. It is also used in the synthesis of peptides and other biologically active compounds. N-(5-oxo-1-phenylpyrrolidin-3-yl)-3,3-diphenylpropanamideiphenylpropanamide is also used in the synthesis of heterocyclic compounds.
Propiedades
IUPAC Name |
N-(5-oxo-1-phenylpyrrolidin-3-yl)-3,3-diphenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O2/c28-24(26-21-16-25(29)27(18-21)22-14-8-3-9-15-22)17-23(19-10-4-1-5-11-19)20-12-6-2-7-13-20/h1-15,21,23H,16-18H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBYJOBAQOJTTRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-oxo-1-phenylpyrrolidin-3-yl)-3,3-diphenylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B6491446.png)
![4-(azepane-1-sulfonyl)-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B6491459.png)
![N-methyl-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-phenylacetamide](/img/structure/B6491462.png)
![2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(3-phenylpropyl)acetamide](/img/structure/B6491466.png)
![N-(3-chlorophenyl)-N-methyl-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B6491472.png)
![N-(2,3-dihydro-1H-inden-1-yl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B6491474.png)
![5-benzyl-1-(4-bromophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B6491479.png)
![3-{[1-(4-bromophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]methyl}benzonitrile](/img/structure/B6491483.png)
![3-phenyl-1-{[2-(trifluoromethyl)phenyl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B6491494.png)
![3-(2-fluorophenyl)-1-(2-phenylethyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B6491507.png)

![3-chloro-2,2-dimethyl-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]propanamide](/img/structure/B6491532.png)
![2-chloro-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B6491535.png)
![N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-ethoxybenzamide](/img/structure/B6491538.png)